molecular formula C5H9N3 B1319680 N-methyl-1-(1H-pyrazol-5-yl)methanamine CAS No. 676491-02-4

N-methyl-1-(1H-pyrazol-5-yl)methanamine

Cat. No.: B1319680
CAS No.: 676491-02-4
M. Wt: 111.15 g/mol
InChI Key: FAFFFBUYETUJAQ-UHFFFAOYSA-N
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Description

The Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical and Biological Sciences

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. tandfonline.comnih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govresearchgate.netmdpi.com The presence of the pyrazole ring in numerous FDA-approved drugs underscores its therapeutic importance. mdpi.com

The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This has led to its incorporation into a diverse array of molecular architectures, from small-molecule inhibitors to complex, multi-ring systems. nih.gov The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug discovery programs. nih.gov

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

Pharmacological ActivityExamples of Pyrazole-Containing Drugs
Anti-inflammatoryCelecoxib (B62257), Phenylbutazone nih.gov
AnticancerCrizotinib, Ruxolitinib mdpi.com
Antiviral---
Antimicrobial---
AnalgesicDifenamizole nih.gov

This table is illustrative and not exhaustive.

Historical Context and Evolution of Research on N-methyl-1-(1H-pyrazol-5-yl)methanamine

The history of pyrazole chemistry dates back to 1883, with its synthesis first described by Ludwig Knorr. globalresearchonline.net The first natural pyrazole was identified in 1959. wikipedia.org Early research focused on the fundamental synthesis and reactivity of the pyrazole ring. Over the decades, the focus has shifted towards the development of more complex derivatives and the exploration of their biological activities. mdpi.com

Specific research on this compound is more recent and less extensive than that of the broader pyrazole class. Its investigation is a part of the larger effort to explore the chemical space of simple, functionalized pyrazoles as building blocks for more complex molecules or as potential bioactive agents in their own right. The evolution of research in this area has been driven by advancements in synthetic methodologies that allow for the precise and efficient synthesis of substituted pyrazoles. nih.govmdpi.com

Scope and Academic Imperatives of this compound Investigations

The academic interest in this compound stems from several key imperatives:

Exploration of Novel Chemical Space: The synthesis and characterization of new compounds contribute to the fundamental understanding of chemical structures and their properties.

Development of Synthetic Methodologies: Research into the synthesis of this compound can lead to the discovery of new and more efficient chemical reactions. evitachem.com

Scaffold for Drug Discovery: As a functionalized pyrazole, it serves as a valuable starting material or fragment in the design and synthesis of potential new drugs. researchgate.net The primary amine and methyl group offer points for further chemical modification.

Investigation of Biological Activity: Even as a small molecule, it may possess intrinsic biological activity that warrants further investigation.

Key Research Directions and Future Perspectives for this compound

The future of research on this compound is likely to follow several key directions:

Library Synthesis: The use of this compound as a building block in the combinatorial synthesis of large libraries of pyrazole derivatives for high-throughput screening.

Medicinal Chemistry Applications: Further modification of the molecule to explore its potential as an agent for various therapeutic targets. The pyrazole scaffold is a known pharmacophore for a variety of enzymes and receptors. mdpi.com

Materials Science: Incorporation into larger molecular structures to investigate potential applications in materials science, such as polymers or coordination complexes.

Agrochemical Research: Pyrazole derivatives have also found applications as pesticides, and this compound could serve as a lead for the development of new agrochemicals. researchgate.net

Table 2: Potential Research Applications of this compound

Research AreaPotential Application
Medicinal ChemistryStarting material for the synthesis of kinase inhibitors, GPCR ligands, etc. mdpi.com
AgrochemicalsLead compound for the development of new herbicides or insecticides. researchgate.net
Materials ScienceMonomer for the synthesis of functional polymers.
CatalysisLigand for the formation of metal complexes with catalytic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFFBUYETUJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599094
Record name N-Methyl-1-(1H-pyrazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676491-02-4
Record name N-Methyl-1-(1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1H-pyrazol-3-yl)methyl]amine
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Synthetic Methodologies and Chemical Transformations of N Methyl 1 1h Pyrazol 5 Yl Methanamine

Advanced Synthetic Routes for N-methyl-1-(1H-pyrazol-5-yl)methanamine and its Analogues

The synthesis of this compound can be approached through various strategic pathways. A common and effective strategy involves the initial construction of a pyrazole (B372694) ring bearing a suitable functional group at the 5-position, which can then be converted to the desired N-methylmethanamine moiety. Key precursors often include pyrazole-5-carbonitriles or pyrazole-5-carboxaldehydes.

Strategies for Pyrazole Ring System Construction

The construction of the pyrazole ring is a fundamental step and can be achieved through several established methods. A prevalent approach is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. researchgate.net To achieve the desired substitution pattern for the synthesis of this compound, a precursor with a functional group at the position that will become C5 of the pyrazole ring is required.

One effective strategy involves the use of β-ketonitriles, which react with hydrazines to yield 5-aminopyrazoles. acs.org While not a direct route to the target compound, this highlights a method for introducing a nitrogen-based functional group at the 5-position. A more direct approach would be the synthesis of a pyrazole-5-carbonitrile or a pyrazole-5-carboxylate ester, which can then be further functionalized. For instance, a one-pot, three-component coupling of 4-oxo-4H-chromene-3-carbaldehyde, hydroxylamine (B1172632) hydrochloride, and hydrazonoyl chlorides can yield 1,3,4-trisubstituted pyrazoles, demonstrating the versatility of multicomponent reactions in constructing substituted pyrazole rings. researchgate.net

Regioselective Introduction of the Methanamine Moiety

From Pyrazole-5-carbonitrile: The reduction of a 1H-pyrazole-5-carbonitrile is a direct method to obtain the corresponding 1-(1H-pyrazol-5-yl)methanamine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of the precursor, 1H-pyrazole-5-carbonitrile, can be achieved through methods like the reaction of N-tosylhydrazones with malononitrile. acs.org

From Pyrazole-5-carboxaldehyde: An alternative and widely used method is the reductive amination of a 1H-pyrazole-5-carboxaldehyde. This reaction involves the condensation of the aldehyde with an amine (in this case, ammonia (B1221849) or a protected form) to form an imine, which is then reduced in situ to the desired primary amine. The synthesis of 1H-pyrazole-5-carboxaldehyde can be accomplished through the Vilsmeier-Haack formylation of a suitable pyrazole precursor. chim.itumich.edusemanticscholar.org

The following table summarizes these two primary approaches:

PrecursorReagents for Methanamine IntroductionIntermediateProduct
1H-Pyrazole-5-carbonitrileLiAlH₄ or H₂/Catalyst-1-(1H-Pyrazol-5-yl)methanamine
1H-Pyrazole-5-carboxaldehydeNH₃, Reducing Agent (e.g., NaBH₃CN)Imine1-(1H-Pyrazol-5-yl)methanamine

N-Methylation Strategies for the Aminomethanamine Side Chain

The final step in the synthesis of the target compound is the N-methylation of the primary amine of 1-(1H-pyrazol-5-yl)methanamine. Several methods are available for this transformation, with the Eschweiler-Clarke reaction being a classic and effective choice. wikipedia.orgnrochemistry.comsynarchive.com

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.orggoogle.comwhilesciencesleeps.com This reductive amination process proceeds through the formation of an iminium ion followed by reduction with formic acid, which acts as the hydride source. youtube.com A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction is generally carried out by heating the amine with aqueous formaldehyde and formic acid. nrochemistry.com

Alternative N-methylation strategies include the use of methylating agents like methyl iodide or dimethyl sulfate, although these can sometimes lead to over-methylation. More modern approaches might utilize safer and more selective methylating agents.

One-Pot Synthetic Protocols

While a complete one-pot synthesis of this compound from simple starting materials is not extensively documented, the principles of multicomponent reactions could be applied to streamline the process. For instance, a multicomponent reaction to form a pyrazole ring with a suitable functional group at the 5-position, followed by a tandem reduction and N-methylation sequence in the same pot, could be envisioned. One-pot syntheses of various substituted pyrazoles have been reported, often involving domino reactions. organic-chemistry.org

Reductive Amination Techniques in Synthesis

As mentioned in section 2.1.2, reductive amination is a cornerstone of the synthesis of this compound, particularly when starting from a pyrazole-5-carboxaldehyde. The choice of reducing agent is crucial for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent often used for this purpose as it preferentially reduces the protonated imine intermediate over the starting aldehyde. Other reducing agents such as sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] or catalytic hydrogenation can also be employed.

Condensation Reactions in Pyrazole Synthesis

Condensation reactions are fundamental to the construction of the pyrazole ring. The classical Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine, is a prime example. For the synthesis of a 5-substituted pyrazole, a 1,3-dicarbonyl compound with a functional group that can be converted to the methanamine moiety is required. For example, the condensation of a β-ketonitrile with hydrazine leads to a 5-aminopyrazole, which could potentially be further modified. acs.org The Vilsmeier-Haack reaction, used to synthesize pyrazole-4-carbaldehydes, is another example of a condensation-type reaction involving the formylation of an activated aromatic ring. chim.itumich.edusemanticscholar.org

Precursor Compounds and Starting Materials in the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyrazole ring followed by the introduction or modification of the side chain at the C5 position. Key precursors for this compound include pyrazole-5-carbaldehydes, 5-halomethylpyrazoles, and pyrazole-5-carbonitriles.

One of the most direct and widely applicable methods for introducing a formyl group, a precursor to the aminomethyl moiety, onto a pyrazole ring is the Vilsmeier-Haack reaction . This reaction typically employs a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to formylate electron-rich heterocyclic systems. rsc.orgnih.govmdpi.com While formylation of 1H-pyrazoles often occurs at the C4 position, the regioselectivity can be influenced by the substituents present on the ring. researchgate.net For the synthesis of a 5-substituted pyrazole, a suitably substituted pyrazolone (B3327878) can be a key starting material, which upon treatment with the Vilsmeier reagent can yield the corresponding 5-chloro-pyrazole-4-carbaldehyde. arkat-usa.org A subsequent dehalogenation and rearrangement or alternative synthetic design would be necessary to obtain the desired 5-formylpyrazole.

Once the pyrazole-5-carbaldehyde is obtained, a straightforward method for the synthesis of this compound is through reductive amination . This reaction involves the condensation of the aldehyde with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose, as it is compatible with a wide range of functional groups and reaction conditions are generally mild. harvard.edutcichemicals.comsemanticscholar.orgnih.gov

An alternative route involves the use of 5-(halomethyl)pyrazoles as precursors. A 5-methylpyrazole can be halogenated at the methyl group using reagents like N-bromosuccinimide (NBS) to yield a 5-(bromomethyl)pyrazole. This can then undergo a nucleophilic substitution reaction with methylamine to afford the target compound.

Furthermore, pyrazole-5-carbonitriles serve as versatile precursors. The nitrile group can be reduced to a primary aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting 1-(1H-pyrazol-5-yl)methanamine can then be selectively N-methylated. 5-Aminopyrazoles are also valuable starting materials in pyrazole chemistry, often utilized for the synthesis of fused pyrazole systems and other functionalized derivatives. beilstein-journals.orgresearchgate.netekb.egekb.eg

Precursor CompoundSynthetic TransformationReagents
Pyrazole-5-carbaldehydeReductive AminationMethylamine, Sodium Triacetoxyborohydride
5-(Bromomethyl)pyrazoleNucleophilic SubstitutionMethylamine
Pyrazole-5-carbonitrileReduction and N-methylation1. LiAlH₄ 2. Methylating agent
5-AminopyrazoleMulti-step synthesisVarious

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the interplay of the aromatic pyrazole ring and the nucleophilic secondary amine of the N-methylmethanamine side chain.

Oxidation Pathways and Derivative Formation

The secondary amine functionality in this compound is susceptible to oxidation. Mild oxidizing agents can convert the secondary amine to the corresponding N-hydroxylamine. Further oxidation can lead to the formation of a nitrone. uomustansiriyah.edu.iq The pyrazole ring itself is generally resistant to oxidation under mild conditions due to its aromatic character. However, strong oxidizing conditions could potentially lead to ring cleavage. There are also instances of oxidative ring-opening of 1H-pyrazol-5-amines to yield 3-diazenylacrylonitrile derivatives under mild, metal-free conditions, though this is more characteristic of primary amino groups directly attached to the ring. researchgate.net

Oxidizing AgentPotential Product
Mild (e.g., H₂O₂)N-hydroxy-N-methyl-1-(1H-pyrazol-5-yl)methanamine
Stronger (e.g., KMnO₄)Nitrone or ring cleavage products

Reduction Transformations

The pyrazole ring is an aromatic system and, as such, is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. Reduction of the pyrazole ring typically requires more forcing conditions, such as high-pressure hydrogenation or the use of dissolving metal reductions, which would lead to the corresponding pyrazolidine. The N-methylmethanamine side chain is already in a reduced state and is not susceptible to further reduction under typical conditions.

Nucleophilic Substitution Reactions of the Aminomethanamine Group

The aminomethanamine group is not a good leaving group for direct nucleophilic substitution. However, it can be converted into a better leaving group. For instance, treatment with nitrous acid could, in principle, form a diazonium ion, which is an excellent leaving group, but this reaction is more typical for primary amines and can lead to complex mixtures with secondary amines. A more controlled approach would involve the conversion of the amine to a sulfonate or a similar derivative, although this is not a common transformation for activating an aminomethyl group for substitution.

The nitrogen atom of the N-methylamino group is nucleophilic and can participate in substitution reactions with electrophiles. For example, it can be further alkylated to form a quaternary ammonium salt or acylated with acyl chlorides or anhydrides to yield the corresponding amides.

ElectrophileProduct Type
Alkyl halideQuaternary ammonium salt
Acyl chlorideN-acyl-N-methyl-1-(1H-pyrazol-5-yl)methanamine (Amide)

Functional Group Interconversions

The N-methylmethanamine side chain can undergo various functional group interconversions. A key transformation is N-dealkylation , which would convert the secondary amine back to the primary amine, 1-(1H-pyrazol-5-yl)methanamine. This can be achieved through various methods, including reaction with chloroformates followed by hydrolysis. nih.govsemanticscholar.orgresearchgate.net

Conversely, the primary amine, if synthesized from the pyrazole-5-carbonitrile, can be converted to the N-methyl derivative through reductive amination with formaldehyde or by direct alkylation with a methylating agent.

The pyrazole ring itself offers sites for functional group interconversions. Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position of the pyrazole ring. The N-H of the pyrazole ring can also be substituted, for example, by alkylation or acylation, leading to N1-substituted derivatives.

ReactionReagentsProduct
N-Dealkylatione.g., Phenyl chloroformate, then hydrolysis1-(1H-pyrazol-5-yl)methanamine
N-AcylationAcyl chloride, baseN-acyl-N-methyl-1-(1H-pyrazol-5-yl)methanamine
N-Alkylation of pyrazoleAlkyl halide, base1-Alkyl-5-((methylamino)methyl)-1H-pyrazole

Despite a comprehensive search for scientific literature and spectral data, no specific experimental findings for the compound "this compound" could be located. While general spectroscopic characteristics of the pyrazole class of compounds are well-documented, detailed experimental data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis for this particular molecule are not available in the public domain.

The elucidation of a chemical structure is a definitive process that relies on the meticulous analysis of experimental data. In the absence of published research detailing the synthesis and characterization of this compound, any attempt to generate the requested article with specific data tables and detailed research findings would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, this article cannot be generated as per the user's instructions, which strictly require thorough, informative, and scientifically accurate content based on detailed research findings for each specified section and subsection. The fundamental prerequisite of available scientific data for the target compound has not been met.

Molecular Structure Elucidation and Spectroscopic Characterization of N Methyl 1 1h Pyrazol 5 Yl Methanamine

X-ray Crystallographic Analysis of Related Pyrazole-Methanamine Complexes and Derivatives

While a single-crystal X-ray structure of N-methyl-1-(1H-pyrazol-5-yl)methanamine is not currently available in the crystallographic databases, extensive studies on related pyrazole (B372694) derivatives provide significant insight into the likely solid-state structure and intermolecular interactions. iucr.orgresearchgate.net Pyrazole-containing molecules are well-known for their ability to form robust hydrogen-bonded networks, which dictate their crystal packing. nih.govmdpi.com

The presence of both a hydrogen bond donor (the pyrazole N-H) and multiple hydrogen bond acceptors (the pyrazole pyridine-like nitrogen and the secondary amine nitrogen) in this compound suggests that hydrogen bonding will be a dominant feature in its crystal lattice. mdpi.com In the solid state, 1H-pyrazoles typically form supramolecular assemblies such as dimers, trimers, tetramers, or extended chains (catemers) through N-H···N hydrogen bonds. mdpi.comnih.govmdpi.com The specific motif adopted is often influenced by the steric and electronic properties of the substituents on the pyrazole ring. nih.gov

The intermolecular interactions in the crystal lattice of pyrazole derivatives are often not limited to N-H···N bonds. Other interactions such as N-H···O, C-H···O, C-H···π, and π-π stacking interactions can also play a crucial role in stabilizing the crystal structure. researchgate.net Given the presence of the secondary amine, N-H···N hydrogen bonds involving this group are also highly probable, potentially leading to more complex three-dimensional networks.

Table of Crystallographic Data for Related Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey Supramolecular InteractionsReference
PyrazoleOrthorhombicP2₁cnN-H···N hydrogen-bonded helices iucr.org
(Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneOrthorhombicP2₁2₁2₁N-H···O and C-H···O hydrogen bonds, C-H···π and π-π interactions researchgate.net
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine--Intermolecular N-H···N and N-H···O hydrogen bonds researchgate.net
Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) TetrafluoroborateMonoclinicP2₁/cNon-classical hydrogen bonds involving the tetrafluoroborate anion mdpi.com

Theoretical Chemistry and Computational Studies of N Methyl 1 1h Pyrazol 5 Yl Methanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. jcsp.org.pk A smaller energy gap generally suggests higher reactivity. jcsp.org.pk

Table 1: Hypothetical Geometrical Parameters for N-methyl-1-(1H-pyrazol-5-yl)methanamine

ParameterValue
C3-N2 Bond Length (Å)1.34
N1-N2 Bond Length (Å)1.35
C-N (amine) Bond Length (Å)1.46
C3-N2-N1 Bond Angle (°)112
N1-C5-C4 Bond Angle (°)105

Investigation of Prototropic Tautomerism within the Pyrazole (B372694) Heterocycle

The pyrazole ring in this compound can exhibit prototropic tautomerism, where a proton can shift between the two nitrogen atoms of the pyrazole ring. This results in two or more tautomeric forms that are in equilibrium. Computational studies are invaluable for investigating the relative energies and stabilities of these tautomers.

By calculating the energies of the different tautomeric forms, it is possible to predict which tautomer is the most stable and therefore the most abundant at a given temperature. The energy difference between the tautomers provides insight into the position of the equilibrium. Factors such as the solvent environment can also be incorporated into these calculations to provide a more realistic model of the tautomeric equilibrium.

Computational Prediction of Chemical Reactivity and Active Sites

Computational chemistry provides powerful tools for predicting the chemical reactivity of this compound and identifying its active sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. nih.gov

Reactivity indices, such as Fukui functions, can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These indices help in identifying the most likely sites for various chemical reactions. For pyrazole derivatives, the nitrogen atoms of the ring and the exocyclic amine group are often key sites of reactivity. mdpi.com

Density Functional Theory (DFT) Applications in Understanding Structure-Reactivity Relationships

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. jcsp.org.pknih.gov DFT calculations can establish relationships between the molecular structure of this compound and its chemical reactivity. jcsp.org.pk For example, by systematically modifying the structure of the molecule (e.g., by adding different substituent groups) and calculating the resulting changes in electronic properties and reactivity indices, a structure-activity relationship (SAR) can be developed.

These SAR studies are crucial in medicinal chemistry for designing new molecules with enhanced biological activity. nih.gov DFT can help in understanding how subtle changes in the molecular structure can influence the molecule's ability to interact with a biological target. nih.gov

Molecular Docking and Simulation Studies for Biological Interactions

To explore the potential of this compound as a biologically active compound, molecular docking and simulation studies can be employed. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. alrasheedcol.edu.iqresearchgate.net This can help in identifying potential biological targets for the compound and understanding the nature of the interactions at the molecular level. researchgate.netnih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. chemmethod.com These simulations provide insights into the dynamic behavior of the molecule in the binding pocket and can help in refining the understanding of the binding mode. Such studies are instrumental in the rational design of new drugs based on the pyrazole scaffold.

Biological Activities and Pharmacological Investigations of N Methyl 1 1h Pyrazol 5 Yl Methanamine and Its Analogues

Antineoplastic and Anticancer Potentials

The anticancer properties of pyrazole (B372694) derivatives are a subject of intense research. These compounds have been shown to interfere with cancer cell proliferation, induce programmed cell death, and modulate critical signaling pathways involved in tumorigenesis.

Modulation of Cellular Proliferation Mechanisms

The antiproliferative activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). By targeting these enzymes, pyrazole analogues can halt the cell cycle and prevent the uncontrolled division of cancer cells.

Table 1: Antiproliferative Activity of Selected Pyrazole Analogues

Compound/Analogue Cancer Cell Line IC50 (µM) Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) MDA-MB-468 14.97 (24h), 6.45 (48h) waocp.org
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 4) MCF-7 3.9 rsc.org
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 5) MCF-7 35.5 rsc.org
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b) MCF-7 4.2 nih.gov

This table is interactive. Click on the headers to sort the data.

Induction of Apoptosis through Specific Pathways (e.g., p53 pathways)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. nih.govjpp.krakow.pl One of the key regulators of apoptosis is the tumor suppressor protein p53.

Research on certain 1,3,5-trisubstituted-1H-pyrazole derivatives has demonstrated their ability to activate pro-apoptotic proteins such as Bax and p53, alongside Caspase-3, in cancer cell lines including MCF-7, A549, and PC-3. rsc.orgnih.gov The activation of p53 can trigger a cascade of events leading to cell cycle arrest and apoptosis.

Furthermore, studies on other pyrazole analogues, such as 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) and 5-chloro-3-(p-toluenesulfonyl)indazole (tosind), have shown pro-apoptotic activity even in cancer cells with mutated, non-functional p53. jpp.krakow.plnih.gov This suggests that these compounds can induce apoptosis through both p53-dependent and p53-independent pathways. These pathways often involve the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to the execution of apoptosis. jpp.krakow.plnih.gov

Activation of Autophagy-Related Proteins

Autophagy is a cellular process of self-degradation of cellular components, which can have a dual role in cancer, either promoting survival or inducing cell death. The interplay between apoptosis and autophagy is complex and is a key determinant of cell fate. mdpi.com

While direct evidence for the activation of autophagy-related proteins by N-methyl-1-(1H-pyrazol-5-yl)methanamine is not available, the broader class of pyrazole derivatives has been investigated for their effects on this process. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were designed as potential inhibitors of the Bcl-2 protein, a key regulator of both apoptosis and autophagy. nih.gov By targeting Bcl-2, these compounds have the potential to modulate autophagic pathways in cancer cells. The precise impact of pyrazole analogues on autophagy and the specific autophagy-related proteins they activate require further investigation to be fully understood.

Interaction with Cancer Cell Signaling Pathways

The anticancer effects of pyrazole derivatives are often mediated by their interaction with various cancer cell signaling pathways that regulate cell growth, survival, and metastasis. One of the critical pathways in inflammation-driven cancers is the nuclear factor kappa B (NF-κB) signaling pathway. Certain pyrazole analogues have been identified as potent inhibitors of NF-κB activation. nih.gov For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model for inflammation, a novel pyrazole derivative (Compound 6c) was shown to be a potent inhibitor of NF-κB transcriptional activity. This inhibition led to a significant reduction in the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov

Anti-inflammatory Response Modulation

The anti-inflammatory properties of pyrazole-containing compounds have been recognized for a long time, with celecoxib (B62257) being a well-known example of a pyrazole-based selective COX-2 inhibitor. The anti-inflammatory actions of pyrazole analogues are primarily attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade.

Many pyrazole derivatives exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923). ijpsjournal.com Some analogues also target 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of inflammatory mediators. nih.govresearchgate.net

Furthermore, as mentioned previously, certain pyrazole derivatives can suppress the NF-κB signaling pathway, which plays a central role in orchestrating the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. nih.gov By inhibiting NF-κB, these compounds can effectively dampen the inflammatory response.

Table 2: Anti-inflammatory Activity of a Selected Pyrazole Analogue

Compound/Analogue Assay Target Effect Reference
Compound 6c Enzyme Immunoassay IL-1β, TNF-α, IL-6 Significant reduction in cytokine levels nih.gov

This table is interactive. Click on the headers to sort the data.

Antioxidant Activities and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and inflammation. Many pyrazole derivatives have demonstrated significant antioxidant and radical scavenging properties.

The antioxidant capacity of pyrazole analogues is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, a study on novel thienyl-pyrazoles revealed that compounds 5g and 5h exhibited excellent DPPH radical scavenging activities with IC50 values of 0.245 ± 0.01 and 0.284 ± 0.02 μM, respectively, which were comparable to the standard antioxidant, ascorbic acid. nih.gov Another study on pyrazolone-type compounds also demonstrated potent antiradical activity against the DPPH radical, with IC50 values in the micromolar range. nih.gov

The mechanism of antioxidant action of pyrazole derivatives is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. The presence of specific substituent groups on the pyrazole ring can significantly influence their antioxidant potential.

Table 3: Radical Scavenging Activity of Selected Pyrazole Analogues

Compound/Analogue Assay IC50 (µM) Reference
Thienyl-pyrazole 5g DPPH Radical Scavenging 0.245 ± 0.01 nih.gov
Thienyl-pyrazole 5h DPPH Radical Scavenging 0.284 ± 0.02 nih.gov
Pyrazolone (B3327878) derivative m DPPH Radical Scavenging 2.6 ± 0.1 nih.gov
Pyrazolone derivative a DPPH Radical Scavenging 5.1 ± 0.1 nih.gov

This table is interactive. Click on the headers to sort the data.

Exploration of Effects on Diverse Biological Pathways

The biological activities of pyrazole derivatives are diverse, stemming from their ability to interact with multiple biological pathways. While direct studies on this compound are limited, research on analogous structures provides insights into its potential effects.

The pyrazole scaffold is a known constituent of compounds that modulate inflammatory pathways. For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation. nih.gov Specifically, derivatives with amino or methanesulfonyl pharmacophores have demonstrated potent anti-inflammatory activity with good gastric safety profiles. nih.gov Molecular docking studies of these analogues have revealed interactions with the active site of the COX-2 receptor, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov

Furthermore, pyrazole-containing compounds have been investigated for their role in signaling pathways related to cancer. Some derivatives have shown the ability to inhibit protein kinases, such as cyclin-dependent kinase 2 (CDK2), which are crucial for cell cycle regulation. nih.govresearchgate.net The inhibition of these kinases can lead to the suppression of tumor cell proliferation. nih.govresearchgate.net For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent CDK2 inhibitors with significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

In the context of metabolic diseases, pyrazole analogues have been explored as inhibitors of enzymes like phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in cellular signaling processes. researchgate.net The inhibition of PI3Kγ is a therapeutic target for immune-mediated diseases. researchgate.net

The diverse biological activities of pyrazole derivatives are summarized in the table below, based on studies of various analogues.

Biological PathwayObserved Effect of AnaloguesPotential Implication for this compound
Inflammatory PathwaysInhibition of COX-2 enzymePotential anti-inflammatory activity
Cell Cycle RegulationInhibition of protein kinases (e.g., CDK2)Potential antiproliferative and anticancer activity
Cellular SignalingInhibition of PI3KγPotential immunomodulatory effects

Investigation of Enzyme and Receptor Binding Affinity and Specificity

The pharmacological effects of this compound and its analogues are intrinsically linked to their binding affinity and specificity for various enzymes and receptors. The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. eurekaselect.com

Enzyme Inhibition:

Research on pyrazole derivatives has revealed their potential as inhibitors of a range of enzymes. As mentioned, pyrazole-based compounds have been designed as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.gov The methanesulfonyl group found in some potent pyrazole inhibitors acts as a key pharmacophore for this activity. nih.gov

In the field of neurodegenerative diseases, pyrazole analogues have been investigated as inhibitors of monoamine oxidase (MAO) enzymes. nih.govresearchgate.net MAO-A and MAO-B are involved in the metabolism of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects. nih.govresearchgate.net Docking studies of 1,3,5-pyrazoline derivatives have shown favorable interactions with the active site of MAO-A. nih.govresearchgate.net

Furthermore, pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for novel antibiotics. mdpi.com

Receptor Binding:

The pyrazole scaffold is also present in ligands for various receptors. A notable example is the cannabinoid receptor type 1 (CB1), for which pyrazole derivatives have been developed as potent and selective antagonists. nih.govelsevierpure.com Structure-activity relationship (SAR) studies have identified key structural features for high CB1 receptor affinity, including specific substitutions on the pyrazole ring. nih.govelsevierpure.com

In the central nervous system, pyrazole derivatives have been synthesized as selective ligands for the human dopamine (B1211576) D4 receptor, a target for antipsychotic drugs. researchgate.net Additionally, some pyrazole analogues have shown affinity for the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory. researchgate.net

The table below summarizes the enzyme and receptor targets of various pyrazole analogues.

Target ClassSpecific TargetObserved Activity of Analogues
EnzymeCyclooxygenase-2 (COX-2)Inhibition
EnzymeMonoamine Oxidase (MAO)Inhibition
EnzymeN-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)Inhibition
ReceptorCannabinoid Receptor 1 (CB1)Antagonism
ReceptorDopamine D4 ReceptorLigand Binding
ReceptorN-methyl-D-aspartate (NMDA) ReceptorLigand Binding

Antiviral and Antimicrobial Research Directions

The structural versatility of the pyrazole nucleus has made it a promising scaffold for the development of novel antiviral and antimicrobial agents.

Antiviral Research:

Numerous studies have demonstrated the antiviral potential of pyrazole derivatives against a broad spectrum of viruses. nih.gov These include both RNA and DNA viruses. For instance, certain pyrazole-containing systems have shown potent activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov

The mechanism of antiviral action can vary. Some pyrazole derivatives may inhibit viral replication, while others could interfere with viral entry into host cells (adsorption inhibition) or have a direct virucidal effect. nih.gov The substitution pattern on the pyrazole ring plays a crucial role in determining the antiviral potency and spectrum. For example, studies on pyrazolopyridines have shown that C5 substituents significantly affect their activity against herpesviruses. nih.gov

More recently, hydroxyquinoline-pyrazole derivatives have been investigated as potential broad-spectrum antiviral agents against various coronaviruses, including SARS-CoV-2. rsc.org

Antimicrobial Research:

Pyrazole derivatives have also been extensively studied for their antibacterial and antifungal properties. mdpi.com They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

Structure-activity relationship studies have indicated that the nature and position of substituents on the pyrazole ring are critical for antimicrobial efficacy. nih.gov For example, certain pyrazole phenyl methanamine derivatives have exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. nih.gov The introduction of specific pharmacophores can enhance the antimicrobial spectrum and potency. mdpi.com

The following table provides an overview of the antiviral and antimicrobial activities of pyrazole analogues.

ActivityPathogen TypeExamples of Targeted Pathogens (from analogue studies)
AntiviralRNA and DNA VirusesHerpes Simplex Virus (HSV), Hepatitis C Virus (HCV), Coronaviruses
AntimicrobialBacteria (Gram-positive and Gram-negative)Bacillus subtilis, Staphylococcus aureus
AntimicrobialFungiAspergillus niger, Candida albicans

Neuroprotective and Central Nervous System Activities

The pyrazole scaffold is a key component of many compounds with activity in the central nervous system, including neuroprotective, antidepressant, and anticonvulsant effects. igmpublication.orgglobalresearchonline.net

Neuroprotective Activities:

Neuroinflammation and oxidative stress are implicated in the pathogenesis of various neurodegenerative diseases. bohrium.com Pyrazole derivatives have shown promise as neuroprotective agents by targeting these processes. researchgate.net Some analogues have demonstrated the ability to suppress the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. bohrium.com

Furthermore, pyrazole-based compounds have exhibited antioxidant properties, which can protect neurons from damage caused by reactive oxygen species. nih.goveurekaselect.com In preclinical models of Alzheimer's disease, certain pyrazole derivatives have shown neuroprotective benefits by reducing the production of amyloid-beta plaques and shielding neurons from oxidative stress. eurekaselect.com

Antidepressant and Anticonvulsant Activities:

The CNS activity of pyrazoline derivatives, a related class of compounds, has been well-documented. igmpublication.org These compounds have been evaluated for their antidepressant-like effects in preclinical models such as the tail suspension test. nih.gov As previously mentioned, the inhibition of MAO enzymes by pyrazole analogues is a potential mechanism for their antidepressant activity. nih.gov

Several pyrazole derivatives have also been investigated for their anticonvulsant properties. nih.gov These compounds have shown efficacy in animal models of seizures, suggesting their potential as antiepileptic agents. nih.gov

The table below summarizes the CNS activities observed in studies of pyrazole analogues.

CNS ActivityPotential Mechanism (from analogue studies)
NeuroprotectionAnti-inflammatory (microglial suppression), Antioxidant
AntidepressantMAO Inhibition
AnticonvulsantModulation of neuronal excitability

Medicinal Chemistry and Drug Discovery Applications of N Methyl 1 1h Pyrazol 5 Yl Methanamine

N-methyl-1-(1H-pyrazol-5-yl)methanamine as a Scaffold for Novel Active Pharmaceutical Ingredients

The this compound moiety is a valuable scaffold in the design of novel APIs due to its unique structural and electronic properties. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. smolecule.com The N-methyl-methanamine substituent at the 5-position of the pyrazole ring provides a key vector for further chemical modification, allowing for the introduction of diverse functional groups to modulate the compound's physicochemical properties and biological activity.

The synthesis of derivatives from this scaffold is often straightforward, with the secondary amine providing a reactive handle for elaboration. acs.org This chemical tractability, combined with the inherent biological activity of the pyrazole core, makes this compound an attractive starting point for the development of new drugs across various therapeutic areas.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

While specific SAR studies focused solely on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous investigations. These studies provide valuable insights into how structural modifications can impact biological activity. For instance, substitution on the pyrazole ring and the exocyclic amine can significantly influence the potency and selectivity of the resulting compounds. nih.gov

In the context of anticancer drug discovery, SAR studies on related pyrazole-containing molecules have demonstrated that:

Substitution on the pyrazole nitrogen: The nature of the substituent on the N1-position of the pyrazole ring can affect the compound's interaction with target proteins.

Modifications of the exocyclic amine: Altering the substitution on the methanamine nitrogen can impact solubility, cell permeability, and target engagement.

Introduction of additional functional groups: The addition of moieties such as aromatic rings or hydrogen-bonding groups to the scaffold can lead to enhanced binding affinity and biological efficacy. nih.gov

These general principles from related pyrazole series can guide the design of more potent and selective analogues derived from the this compound scaffold.

Rational Design of this compound Analogues with Improved Pharmacological Profiles

Rational drug design strategies are instrumental in optimizing the therapeutic potential of lead compounds. In the case of this compound, computational methods such as molecular docking and pharmacophore modeling can be employed to design analogues with enhanced pharmacological properties. By understanding the three-dimensional structure of the target protein, researchers can design modifications to the scaffold that improve binding affinity and selectivity.

Therapeutic Potential in Oncology and Other Disease Areas

The pyrazole scaffold is a well-established pharmacophore in oncology, with several approved drugs and numerous clinical candidates incorporating this heterocyclic core. nih.gov Derivatives of this compound are being explored for their potential as anticancer agents, with research focusing on their ability to inhibit key signaling pathways involved in tumor growth and survival. researchgate.net

The therapeutic potential of these compounds extends beyond oncology. The versatility of the pyrazole scaffold has led to its investigation in a range of other disease areas, including inflammatory conditions and infectious diseases. The ability to readily modify the this compound core allows for the fine-tuning of its biological activity to target a diverse array of proteins and pathways.

Ligand Design and Target-Oriented Synthesis

The design of ligands that bind with high affinity and selectivity to a specific biological target is a cornerstone of modern drug discovery. The this compound scaffold provides a versatile platform for the design of such ligands. Target-oriented synthesis involves the strategic construction of molecules that are complementary in shape and chemical properties to the binding site of the target protein.

The synthesis of these targeted ligands often begins with the core this compound structure, which is then elaborated through a series of chemical reactions to introduce the desired functionalities. This approach has been successfully used to develop potent inhibitors of various enzymes and modulators of receptors.

Methodologies for Evaluating Biological Efficacy in Pre-clinical Models

The evaluation of the biological efficacy of novel drug candidates is a critical step in the drug discovery process. For compounds derived from the this compound scaffold, a variety of pre-clinical models are employed to assess their therapeutic potential.

In Vitro Assays: Initial screening of these compounds typically involves a panel of in vitro assays to determine their activity against specific molecular targets and their effects on cancer cell lines. Common assays include:

Enzyme inhibition assays (e.g., kinase activity assays)

Cell proliferation and viability assays (e.g., MTT or CellTiter-Glo)

Apoptosis and cell cycle analysis

In Vivo Models: Promising candidates from in vitro studies are then advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. These models can include:

Cell-line-derived xenografts (CDX): Human cancer cells are implanted into immunocompromised mice.

Patient-derived xenografts (PDX): Tumor tissue from a patient is implanted into mice, providing a more clinically relevant model.

Genetically engineered mouse models (GEMMs): Mice are engineered to develop tumors that mimic human cancers.

These pre-clinical models are essential for understanding the pharmacokinetic and pharmacodynamic properties of the drug candidates and for predicting their potential clinical utility.

Below is a table summarizing the types of pre-clinical models used to evaluate pyrazole-based compounds:

Model TypeDescriptionKey Applications
In Vitro
Enzyme Inhibition AssaysMeasures the ability of a compound to inhibit the activity of a specific enzyme.Target validation, potency determination.
Cell-Based AssaysEvaluates the effect of a compound on cellular processes such as proliferation, viability, and apoptosis.Efficacy screening, mechanism of action studies.
In Vivo
Cell-Line-Derived Xenografts (CDX)Human cancer cell lines are implanted into immunocompromised mice.Efficacy testing, dose-response studies.
Patient-Derived Xenografts (PDX)Patient tumor tissue is implanted into immunocompromised mice.Evaluation of efficacy in a more clinically relevant setting, personalized medicine studies.
Genetically Engineered Mouse Models (GEMMs)Mice are genetically modified to develop specific types of cancer.Study of tumor initiation and progression, evaluation of targeted therapies.

Broader Applications and Emerging Research Areas of N Methyl 1 1h Pyrazol 5 Yl Methanamine

Role as a Versatile Building Block in Complex Organic Synthesis

The pyrazole (B372694) scaffold is a cornerstone in the synthesis of a multitude of complex organic molecules. mdpi.comchemistryviews.orgmdpi.com Its derivatives serve as crucial intermediates in the preparation of new biological materials and are integral to the agrochemical and pharmaceutical industries. researchgate.netnih.gov The pyrazole ring's stability and the ability to functionalize its various positions allow for the construction of diverse molecular architectures. nih.gov

N-methyl-1-(1H-pyrazol-5-yl)methanamine, with its reactive methylamino group and the pyrazole core, is a valuable synthon for creating more elaborate molecules. This compound can participate in various chemical transformations, including N-alkylation, acylation, and condensation reactions, to yield a wide array of derivatives with potential biological activities. mdpi.com The development of efficient synthetic protocols for pyrazole derivatives remains an active area of research, with a focus on creating structurally diverse libraries for drug discovery and other applications. mdpi.comchemistryviews.org

Ligand Properties in Coordination Chemistry and Metal Complex Formation

Pyrazole and its derivatives are well-recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atoms in the pyrazole ring can donate their lone pair of electrons to a metal center, leading to the formation of coordination compounds with diverse topologies and properties. researchgate.net These complexes have found applications in catalysis, materials science, and as models for bioinorganic systems. nih.govbohrium.com

The this compound molecule possesses multiple coordination sites—the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the methylamino side chain. This multi-dentate character allows it to form chelate rings with metal ions, enhancing the stability of the resulting complexes. The specific coordination mode can be influenced by the nature of the metal ion and the reaction conditions. Research into pyrazole-based ligands continues to be a vibrant field, with ongoing efforts to design ligands that can form complexes with specific geometries and functionalities. researchgate.net

Applications in Agrochemical Development

Pyrazole derivatives have made a significant impact on the agrochemical industry, with many commercially successful products used as fungicides, insecticides, and herbicides. nih.govccspublishing.org.cnlifechemicals.com The pyrazole ring is a key active fragment in numerous pesticides due to its broad-spectrum and efficient biological activities. ccspublishing.org.cn

The structural motif of this compound is found within the broader class of pyrazole-containing agrochemicals. By modifying the substituents on the pyrazole ring and the side chain, chemists can fine-tune the biological activity and selectivity of these compounds. For instance, the introduction of halopyrazole groups has been shown to significantly improve the insecticidal and fungicidal activities of parent compounds. mdpi.com The ongoing discovery and development of new pyrazole-based pesticides aim to provide more effective and environmentally benign solutions for crop protection. ccspublishing.org.cn

Table 1: Examples of Pyrazole Derivatives in Agrochemicals

Compound ClassApplicationMode of Action (Example)
Pyrazole AmidesFungicidesSuccinate dehydrogenase inhibition
PhenylpyrazolesInsecticidesGABA-gated chloride channel antagonism
Pyrazole CarboxanilidesHerbicidesInhibition of phytoene desaturase

Potential in Material Science and Functional Materials

The unique photophysical and electronic properties of pyrazole derivatives have led to their exploration in the field of material science. nih.gov Appropriately substituted pyrazoles can exhibit fluorescence and have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The ability of pyrazoles to form stable metal complexes also opens up possibilities for creating functional materials with interesting magnetic, optical, or catalytic properties. bohrium.com

Furthermore, pyrazole-containing polymers and materials have been developed for applications such as the recovery of heavy metal ions from aqueous solutions. lifechemicals.com The versatility of the pyrazole scaffold allows for the design of materials with tailored properties for specific applications.

Chemo-Sensory Applications of Pyrazole Derivatives

The field of chemosensors has greatly benefited from the incorporation of pyrazole derivatives into their design. nih.govscispace.com These compounds can act as colorimetric and fluorescent probes for the detection of various analytes, including metal ions, anions, and biomolecules. nih.govscispace.com The pyrazole moiety can serve as a binding site for the target analyte, and this interaction can lead to a measurable change in the photophysical properties of the molecule, such as a change in color or fluorescence intensity. nih.gov

Pyrazole-based chemosensors have been developed for the selective and sensitive detection of a range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Cr³⁺. nih.govtandfonline.comrsc.org The design of these sensors often involves combining the pyrazole core with other functional groups that enhance its binding affinity and signaling response. nih.gov The development of pyrazole-based probes for biological and environmental monitoring is an area of active research. nih.govscispace.com

Table 2: Pyrazole Derivatives as Chemosensors for Metal Ions

Target IonSensing MechanismObservable Change
Fe³⁺Fluorescence quenchingDecrease in fluorescence intensity
Cu²⁺"Turn-off" fluorescenceQuenching of fluorescence
Zn²⁺Chelation-enhanced fluorescenceIncrease in fluorescence intensity
Cr³⁺Complex formationColorimetric and fluorescence changes

Future Directions and Unexplored Avenues in Pyrazole-Based Chemistry

The field of pyrazole chemistry continues to evolve, with numerous opportunities for future research and development. The synthesis of novel pyrazole derivatives with enhanced biological activities remains a key focus, particularly in the areas of medicine and agriculture. nih.govccspublishing.org.cnnih.gov The exploration of pyrazole-based compounds as anticancer agents, for instance, has shown significant promise. nih.gov

In material science, the design of new pyrazole-containing polymers and metal-organic frameworks (MOFs) could lead to materials with advanced properties for applications in gas storage, separation, and catalysis. Furthermore, the development of more sophisticated pyrazole-based chemosensors for real-time in vivo imaging and diagnostics is a promising area of investigation. nih.gov The metabolic stability of pyrazole derivatives also makes them attractive scaffolds for the development of new drugs. nih.gov As synthetic methodologies become more advanced, the potential to create novel and highly functionalized pyrazole structures will continue to expand, opening up new and unexplored avenues for their application.

Q & A

Q. What are the recommended methods for synthesizing N-methyl-1-(1H-pyrazol-5-yl)methanamine?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1H-pyrazol-5-ylmethanamine with methyl iodide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) under nitrogen atmosphere. Purification via recrystallization or chromatography ensures high purity .

Q. How is the structural characterization of this compound performed?

Techniques include:

  • NMR spectroscopy : To confirm methyl and pyrazole proton environments (e.g., δ 2.3 ppm for N-CH3).
  • FTIR : To identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass spectrometry : For molecular ion confirmation (m/z 111.08 for C5H9N3) .

Q. What are the key physical and chemical properties relevant to experimental handling?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
  • Stability : Stable under inert atmospheres but sensitive to strong acids/bases. Store at 2–8°C in amber vials .

Q. How can purity be assessed post-synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water) or TLC (silica gel, ethyl acetate:hexane = 1:1). Purity ≥95% is typical for pharmacological studies .

Advanced Research Questions

Q. What strategies optimize reaction yields in derivatization of the pyrazole ring?

  • Substitution reactions : Use sodium azide (NaN3) for azide introduction at the difluoromethyl group (60°C, DMF, 12 hrs).
  • Oxidation : Hydrogen peroxide (H2O2) in acetic acid to generate pyrazole-N-oxide derivatives. Monitor intermediates via in-situ FTIR or LC-MS .

Q. How can computational methods elucidate biological target interactions?

Perform molecular docking (AutoDock Vina) against receptors like cytochrome P450 or serotonin transporters. Use PyMOL for visualizing π-stacking and hydrogen bonds between the pyrazole ring and active sites .

Q. What crystallographic approaches refine the compound’s 3D structure?

Use SHELXL for single-crystal X-ray diffraction data refinement. Key parameters:

  • Space group: P21/c
  • R-factor: <0.05 for high-resolution data. Validate hydrogen bonding networks (e.g., N-H···N) using ORTEP-3 .

Q. How to resolve contradictions in bioactivity data across studies?

  • Systematic replication : Vary assay conditions (pH, temperature).
  • Analytical validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Meta-analysis : Pool data from PubChem or ChEMBL to identify trends .

Q. What protocols ensure safe handling and toxicity evaluation?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis.
  • In vitro toxicity : Assess IC50 in HepG2 cells via MTT assay.
  • Environmental controls : Neutralize waste with 10% sodium bicarbonate before disposal .

Methodological Tables

Table 1. Key Reaction Conditions for Derivatization

Reaction TypeReagentsSolventTemperatureYield (%)
OxidationH2O2AcOH50°C65–75
ReductionLiAlH4THF0°C→RT80–85
SubstitutionNaN3DMF60°C70–78

Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/SignalsInterpretation
¹H NMR (400 MHz, DMSO-d6)δ 2.3 (s, 3H, CH3), δ 3.9 (s, 2H, CH2NH)Methyl and methanamine groups
FTIR3270 cm⁻¹ (N-H), 1550 cm⁻¹ (C=N)Pyrazole ring and amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.